molecular formula C18H20N2O2 B4612161 4-(benzoylamino)-N-isobutylbenzamide

4-(benzoylamino)-N-isobutylbenzamide

Cat. No.: B4612161
M. Wt: 296.4 g/mol
InChI Key: XHPXEZAIQFYCNH-UHFFFAOYSA-N
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Description

4-(benzoylamino)-N-isobutylbenzamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.152477885 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis

A study by Alizadeh, Rezvanian, and Zhu (2007) describes the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, showcasing the compound's utility in generating highly functionalized compounds with potential biological activity. The synthesis involves the reaction of an enamine with an arenesulfonyl isocyanate, leading to compounds exhibiting dynamic NMR behavior due to restricted rotation around the CN bond. This study illustrates the compound's versatility in organic synthesis and potential for generating novel bioactive molecules (Alizadeh, Rezvanian, & Zhu, 2007).

Positron Emission Tomography (PET) Imaging

Fujinaga et al. (2012) developed novel 4-substituted benzamides for PET imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain, demonstrating the compound's application in neuroscience and drug development. N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide exhibited high binding affinity for mGlu1 and was successfully used in PET studies to visualize mGlu1 distribution in monkey brains, indicating its potential for further evaluation in human studies (Fujinaga et al., 2012).

Anticancer and Enzyme Inhibition

Rodrigues et al. (2016) designed a novel class of N-acylhydrazone (NAH) derivatives from the structure of trichostatin A, acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors. The study highlights the compound's significance in exploring molecular therapies for cancer, with specific derivatives showing potential in inducing cell cycle arrest and apoptosis through caspase activation, thereby underscoring its utility in cancer research (Rodrigues et al., 2016).

Corrosion Inhibition

Chaouiki et al. (2018) investigated the use of benzonitrile derivatives, including compounds structurally related to 4-(benzoylamino)-N-isobutylbenzamide, as corrosion inhibitors for mild steel in acidic environments. The study combines experimental techniques and computational simulations to demonstrate the compounds' efficiency in protecting against corrosion, showcasing their potential applications in materials science and engineering (Chaouiki et al., 2018).

Properties

IUPAC Name

4-benzamido-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(2)12-19-17(21)15-8-10-16(11-9-15)20-18(22)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPXEZAIQFYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.